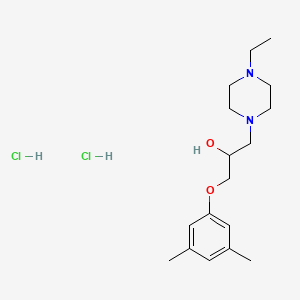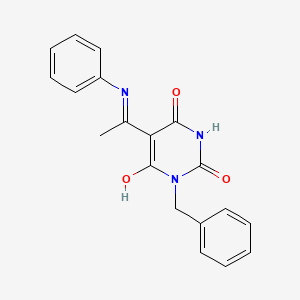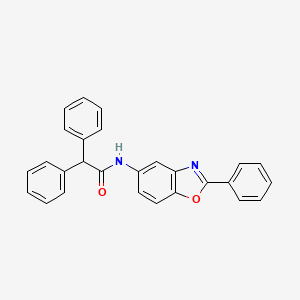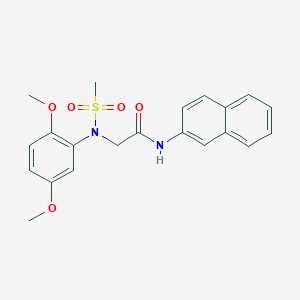
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride, also known as DMQX, is a chemical compound that has been widely studied for its pharmacological properties. DMQX is a potent antagonist of the ionotropic glutamate receptors, specifically the AMPA receptor subtype.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride acts as a competitive antagonist of the AMPA receptor subtype of ionotropic glutamate receptors. By binding to the receptor, this compound prevents the binding of glutamate, the endogenous ligand for the receptor, and thereby inhibits its activation. This leads to a reduction in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the amplitude and frequency of excitatory postsynaptic potentials in hippocampal neurons. It has also been shown to reduce the expression of c-fos, an immediate early gene that is upregulated in response to neuronal activation. In addition, this compound has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has several advantages as a tool for studying AMPA receptors. It is a potent and selective antagonist of the AMPA receptor subtype, which allows for specific manipulation of AMPA receptor-mediated neurotransmission. It also has a long half-life, which allows for sustained blockade of AMPA receptors. However, this compound has some limitations as well. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, its potency and selectivity can make it difficult to distinguish between the effects of AMPA receptor blockade and other potential off-target effects.
Orientations Futures
There are several potential future directions for N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride research. One area of interest is the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury, and it is possible that it could have similar effects in neurodegenerative diseases. Another area of interest is the role of AMPA receptors in pain processing. This compound has been shown to reduce pain-related behaviors in animal models, suggesting that it could be a potential therapeutic target for chronic pain. Finally, there is interest in developing more water-soluble derivatives of this compound that could be more easily administered in vivo.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride can be synthesized by reacting 8-bromoquinoline with 2,4-dimethoxyaniline in the presence of a palladium catalyst. The resulting product is then treated with methyl iodide to yield this compound as a hydrochloride salt.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2,8-dimethyl-4-quinolinamine hydrochloride has been extensively used in scientific research as a tool to study the role of AMPA receptors in various physiological and pathological conditions. For example, this compound has been used to investigate the role of AMPA receptors in synaptic plasticity, learning, and memory. It has also been used to study the neuroprotective effects of AMPA receptor blockade in models of ischemic stroke and traumatic brain injury.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2,8-dimethylquinolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-12-6-5-7-15-17(10-13(2)20-19(12)15)21-16-9-8-14(22-3)11-18(16)23-4;/h5-11H,1-4H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGBCIQTMFPDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=C(C=C(C=C3)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)
![1-allyl-5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138600.png)
![3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)


![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-yl]butanamide](/img/structure/B5138620.png)
![1-[(4-methoxy-2-methylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5138622.png)
![N-(2,5-dichlorophenyl)-N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B5138625.png)


![1-[(4-methoxyphenoxy)acetyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5138637.png)
![2-cyano-3-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxyphenyl]acrylamide](/img/structure/B5138683.png)

![N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylcarbonyl)hydrazino]acetamide](/img/structure/B5138694.png)
